molecular formula C10H9NO4 B3364246 Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate CAS No. 1123169-16-3

Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B3364246
CAS No.: 1123169-16-3
M. Wt: 207.18 g/mol
InChI Key: UXTZSMRXNWXVMO-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate (CAS 1123169-16-3) is a high-purity chemical compound with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research, particularly for the development of novel heterocyclic compounds. The benzo[d]isoxazole scaffold is a privileged structure in pharmaceutical research. Isoxazole derivatives are recognized for their wide spectrum of biological activities, which include immunosuppressive, anti-inflammatory, and anticancer properties . These compounds are of significant interest because modifications to their structure can lead to substantial changes in their biological activity and potency, allowing researchers to fine-tune therapeutic properties and reduce toxicity . The specific methoxy and ester functional groups on this molecule make it a valuable precursor for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid (CAS 108805-39-6) or reactions to form novel hydrazides and amides . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-8-7(5-6)9(11-15-8)10(12)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTZSMRXNWXVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238128
Record name Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-16-3
Record name Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Studies of Methyl 5 Methoxybenzo D Isoxazole 3 Carboxylate and Analogues

Electrophilic and Nucleophilic Reactivity on the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring system is an electron-rich heteroaromatic, which generally favors electrophilic substitution. For isoxazoles, electrophilic aromatic substitution is known to occur preferentially at the C4 position. However, in the benzo[d]isoxazole system, the reactivity is directed towards the benzene (B151609) ring. The positions for electrophilic attack are influenced by the combined directing effects of the fused isoxazole (B147169) ring and the methoxy (B1213986) substituent. The methoxy group is a strong activating, ortho-para director, while the fused isoxazole ring's influence is more complex.

Nucleophilic attack on the unsubstituted benzo[d]isoxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. Studies on analogues such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that nucleophiles, like the methoxide (B1231860) ion, readily add to the electron-deficient benzene ring, specifically at the unsubstituted C7 position, to form stable Meisenheimer complexes. This highlights the capacity of the benzo[d]isoxazole system to undergo nucleophilic aromatic substitution when appropriately activated.

In another type of nucleophilic interaction, benzo[c]isoxazoles, isomers of benzo[d]isoxazoles, can be activated by alkylating agents like Meerwein's reagent (Et₃OBF₄) to form benzisoxazolium salts. These activated salts then readily react with a variety of nucleophiles. chemicalbook.com

Transformations Involving the Ester Functionality

The methyl ester at the 3-position of the isoxazole ring is a key functional handle that allows for a variety of chemical transformations. These reactions are crucial for creating analogues and for linking the benzo[d]isoxazole scaffold to other molecular fragments.

Saponification: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a reaction known as saponification. This is typically achieved under basic conditions, for example, by stirring with sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran, methanol, and water at room temperature. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This transformation is often high-yielding and provides the versatile carboxylic acid intermediate, which is a precursor for many other functional groups. nih.gov

Amidation: The resulting benzo[d]isoxazole-3-carboxylic acid can be converted into a wide range of amides through coupling reactions. nih.gov This process typically involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, can facilitate this transformation under mild, basic conditions, providing the desired amide products in good to excellent yields. lookchemmall.com

Transformation Reagents and Conditions Product
Saponification1. NaOH, THF/Methanol/H₂O, RT 2. HCl (aq)5-methoxybenzo[d]isoxazole-3-carboxylic acid
AmidationCarboxylic acid, Amine, Coupling Agent (e.g., HATU, DIPEA), RTN-substituted-5-methoxybenzo[d]isoxazole-3-carboxamide

Mechanisms of Isoxazole Ring Opening and Closure

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening reactions. This reactivity is a hallmark of the isoxazole system and provides pathways to diverse molecular structures.

Photochemical Ring Opening: Under UV irradiation, the isoxazole ring can undergo N-O bond homolysis. wikipedia.org This photochemical process leads to the formation of high-energy intermediates such as acyl azirines and nitrenes. biorxiv.orgnih.gov These reactive intermediates can then rearrange to form other heterocycles, like oxazoles, or react with available nucleophiles. wikipedia.orgnih.gov This innate photoreactivity has been harnessed for applications in photoaffinity labeling and chemoproteomics. biorxiv.orgnih.gov Computational studies suggest that the dominant ultrafast reaction for isoxazole upon photoexcitation is ring-opening. acs.org

Reductive Ring Opening: The N-O bond is readily cleaved under reductive conditions. This can be achieved through catalytic hydrogenation or with various chemical reducing agents. The mechanism often involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced in the presence of a proton source (like water) to yield a β-amino enone. rsc.org Another pathway, initiated by electron capture into the σ* LUMO of the isoxazole, triggers the dissociation of the O-N bond, leading to a diradical ring-opened species. nsf.gov

Ring Closure: The synthesis of the benzo[d]isoxazole ring itself involves a ring-closure mechanism. A common method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. This process involves the activation of C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of the C-C and C=N bonds required to form the isoxazole ring. researchgate.netrsc.org Another approach involves the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, which proceeds through a nitrile oxide intermediate. mdpi.com

Investigating Isomerization Processes

Isoxazole derivatives can undergo several types of isomerization reactions, often triggered by heat or light, leading to skeletal rearrangements and the formation of other heterocyclic systems.

Photochemical Isomerization: The most studied isomerization is the photochemical rearrangement of isoxazoles to oxazoles. Upon UV irradiation, the cleavage of the weak N-O bond leads to an acyl azirine intermediate, which can then rearrange to the more stable oxazole (B20620) ring. wikipedia.org Detailed mechanistic analyses using computational methods have explored several pathways for this transformation, identifying intermediates such as acetyl nitrile ylides. nih.gov

Thermal Isomerization: Gas-phase thermal isomerization of certain aminomethylisoxazoles has been investigated under flash vacuum pyrolytic conditions. acs.org Theoretical studies have also explored the thermal isomerization of isoxazole and its methylated derivatives. acs.org

Base-Promoted Rearrangement: Certain fused isoxazole systems can undergo base-promoted rearrangements. For instance, isoxazolo[4,5-b]pyridine (B12869654) derivatives have been shown to undergo a Boulton–Katritzky rearrangement. beilstein-journals.org Additionally, base-promoted decarbonylation followed by isoxazole ring opening has been observed in benzo[d]isoxazoles that possess a carbonyl or carboxyl group at the 3-position. beilstein-journals.org

Isomerization Type Conditions Key Intermediate Product
PhotochemicalUV Irradiation (e.g., 254 nm)Acyl AzirineOxazole derivative
Base-PromotedK₂CO₃, DMF, 60 °CNot specifiedRearranged heterocyclic system

Hydrogenation and Reductive Pathways

The reductive cleavage of the isoxazole ring is a synthetically valuable transformation that provides access to important acyclic building blocks.

Catalytic Hydrogenation: Catalytic hydrogenation, typically using palladium on charcoal (Pd/C), is a common method for cleaving the N-O bond of the isoxazole ring. researchgate.net In the case of 3-substituted benzisoxazoles, this reaction proceeds via reductive cleavage of the N-O bond to form an imine intermediate. This imine is then further hydrogenated to yield α-substituted o-hydroxybenzylamines. nih.gov For other isoxazole carboxylates, hydrogenation leads to the formation of β-amino enones. researchgate.net In some substrates with multiple reducible sites, a domino process can occur, involving, for example, deoxygenation at another site followed by the reductive opening of the isoxazole ring. researchgate.net

Chemical Reduction: A variety of chemical reagents can effect the reductive ring cleavage of isoxazoles and their partially saturated isoxazoline (B3343090) analogues. These methods often offer different levels of chemoselectivity.

Reducing Agent Substrate Product
H₂, Ru-PhTRAP catalyst nih.gov3-Substituted Benzisoxazoleα-Substituted o-hydroxybenzylamine
H₂, Pd/C researchgate.netEthyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateEthyl (Z)-2-amino-4-oxo-2-pentanoate
Mo(CO)₆, H₂O rsc.orgresearchgate.netIsoxazoleβ-Amino enone
SmI₂ researchgate.netIsoxazolineβ-Hydroxy ketone
Raney Ni, AlCl₃ nih.govIsoxazolineβ-Hydroxy ketone
Ti(Oi-Pr)₄, EtMgBr researchgate.netIsoxazole/Isoxazolineβ-Enaminoketone / β-Hydroxyketone

These reactions showcase the utility of the isoxazole ring as a masked functionality, which can be revealed at a later synthetic stage to provide linear structures with valuable functional groups.

Functional Group Interconversions on the Methoxybenzisoxazole Scaffold

Beyond reactions involving the ester and the isoxazole ring itself, the substituents on the benzene ring of the Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate scaffold can be chemically modified to generate a library of analogues.

Demethylation of the Methoxy Group: The 5-methoxy group is a common ether linkage that can be cleaved to reveal a phenol. Standard demethylation reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) can be employed for this transformation, yielding Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate. This hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification.

Advanced Structural Elucidation and Spectroscopic Analysis of Methyl 5 Methoxybenzo D Isoxazole 3 Carboxylate

Single-Crystal X-ray Diffraction Analysis

A comprehensive search did not yield any published single-crystal X-ray diffraction studies for Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate. This type of analysis is fundamental for definitively determining the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Conformation and Geometry

Without X-ray diffraction data, a definitive experimental determination of the molecular conformation, including precise bond lengths, bond angles, and dihedral angles that define the geometry of the fused ring system and its substituents, cannot be provided.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The analysis of how molecules arrange themselves in a crystal lattice, including the identification of key intermolecular forces like hydrogen bonds and π-π stacking interactions, is entirely dependent on crystallographic data. As this is not available, no information can be reported for this section.

Characterization of Crystalline Disorder

Details regarding any potential crystalline disorder, which describes variations in the positions of atoms or entire molecules within the crystal structure, are also derived from single-crystal X-ray diffraction experiments. The absence of such a study means this characterization is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While synthetic reports often include basic NMR data to confirm the identity of a compound, detailed, high-resolution spectroscopic analysis with complete assignment for this compound is not available in the reviewed sources. Such an analysis would provide in-depth insight into the electronic environment of the molecule's atoms.

High-Resolution Proton NMR (¹H NMR) for Proton Environment Elucidation

A complete, tabulated dataset of ¹H NMR parameters—including chemical shifts (δ), multiplicities, coupling constants (J), and definitive assignments for each proton on the benzisoxazole core and the methoxy (B1213986) and methyl ester groups—is not available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignments

Similarly, a detailed table of ¹³C NMR chemical shifts corresponding to each carbon atom in the molecular skeleton of this compound could not be located in the public domain. This information is crucial for unequivocally mapping the carbon framework of the molecule.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)

A detailed analysis using 2D NMR techniques is crucial for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) coupling networks, establishing which protons are adjacent to each other in the benzisoxazole ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

No specific correlation data for this compound is available in the searched scientific literature to populate a data table.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would serve two primary purposes: confirming the molecular formula and elucidating the structure through fragmentation.

Accurate Mass Determination for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula (C₁₀H₉NO₄).

No specific accurate mass measurement data for this compound has been found in the reviewed sources.

Fragmentation Pathway Analysis and Structural Insights

By inducing fragmentation of the molecular ion and analyzing the mass-to-charge ratio of the resulting fragments, a detailed fragmentation pathway can be proposed. This pathway provides valuable confirmation of the molecule's structure. Key fragmentations would likely involve the loss of the methyl ester group (•OCH₃ or CO₂CH₃) and the methoxy group (•CH₃), as well as characteristic cleavages of the isoxazole (B147169) ring.

A detailed fragmentation pathway and a corresponding data table cannot be constructed without experimental HRMS/MS data for this compound.

Computational Chemistry and Theoretical Studies of Methyl 5 Methoxybenzo D Isoxazole 3 Carboxylate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate. Density Functional Theory (DFT) is a particularly prominent method for studying benzoisoxazole derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net

Commonly, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is combined with a basis set such as 6-311+G(d,p) to perform geometry optimization and calculate electronic properties. researchgate.netresearchgate.net These calculations yield the molecule's minimum energy structure and provide key energetic data.

Key calculated parameters include:

Zero-Point Vibrational Energy (ZPVE): The vibrational energy retained by the molecule at 0 Kelvin.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and optical properties. nih.gov

Theoretical studies on related benzoisoxazole derivatives have demonstrated the utility of these calculations. researchgate.net The resulting data on orbital energies and the energy gap help in rationalizing the molecule's electronic behavior. researchgate.netresearchgate.net

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMORelates to chemical reactivity and stability
Total EnergySum of electronic and nuclear repulsion energiesCorrelates with thermodynamic stability

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the formation and transformation of the benzo[d]isoxazole scaffold. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

A relevant area of study for this compound is the reaction mechanism of its parent acid, benzisoxazole-3-carboxylic acid. For instance, the decarboxylation of benzisoxazole-3-carboxylic acids has been a subject of mechanistic studies, where computational methods can clarify the energetic favorability of different proposed pathways. acs.org

For a given reaction, DFT calculations can be used to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Analyze Reaction Intermediates: The calculations can confirm the stability and structure of any intermediates formed during the reaction.

Computational studies on the synthesis and reactions of similar heterocyclic systems often employ these methods to understand reaction outcomes and optimize conditions. nih.gov This theoretical analysis provides a detailed, step-by-step view of the reaction mechanism that is often inaccessible through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound, particularly the orientation of its flexible substituent groups (methoxy and methyl carboxylate), influences its physical properties and biological interactions.

Conformational analysis is used to identify the most stable conformers (rotational isomers) of the molecule. This process typically involves:

A systematic or random search of rotational possibilities around single bonds.

Geometry optimization of the resulting structures using quantum chemical methods like DFT to find the local and global energy minima. researchgate.net

For this compound, the key torsions would be around the C5-O bond of the methoxy (B1213986) group and the C3-C bond of the carboxylate group. The planarity of the benzoisoxazole ring is generally maintained.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, typically in a simulated solvent environment. MD simulations can reveal:

The stability of different conformations in solution.

Solvent effects on the molecular structure.

Intermolecular interactions with other molecules.

While specific MD studies on this exact compound are not prevalent, the methodology is widely applied to similar heterocyclic drug candidates to understand their behavior in a biological context. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data. DFT calculations have been shown to accurately predict NMR and IR spectra for benzoisoxazole derivatives. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Studies on related benzoisoxazoles have shown an excellent linear correlation between the calculated and experimental 1H-NMR and 13C-NMR chemical shifts, often with correlation coefficients (R²) exceeding 0.99 for 13C-NMR. researchgate.net

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-O stretch, ring vibrations). Because the harmonic approximation tends to overestimate frequencies, the calculated values are often multiplied by a scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to achieve better agreement with experimental IR spectra. researchgate.net

This predictive capability is crucial for confirming the identity of a synthesized compound by comparing the computationally generated spectrum with the one measured experimentally.

Spectroscopic TechniqueCalculated ParameterComputational MethodSignificance
NMR (1H, 13C)Chemical Shifts (δ)DFT/GIAOAids in signal assignment and structure verification. researchgate.net
IRVibrational Frequencies (cm-1)DFT (Harmonic Frequencies)Helps assign absorption bands to specific molecular vibrations. researchgate.net

Charge Distribution and Reactivity Predictions

The distribution of electrons within the this compound molecule dictates its reactivity towards other chemical species. Computational methods can map this distribution and predict the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are susceptible to nucleophilic attack.

Atomic Charges: Methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule. These charges provide a quantitative, albeit approximate, measure of local electron density.

Frontier Orbital Analysis: The spatial distribution of the HOMO and LUMO provides direct insight into reactivity. The location of the HOMO indicates the primary sites for electrophilic attack, while the location of the LUMO indicates the sites for nucleophilic attack. nih.gov

For the benzo[d]isoxazole scaffold, the electronic character, influenced by substituents, modulates its coordination and binding properties. rsc.org For the title compound, the electron-donating methoxy group at the 5-position and the electron-withdrawing carboxylate group at the 3-position are expected to significantly influence the charge distribution and reactivity of the entire ring system.

Synthetic Transformations and Derivatization Strategies for Methyl 5 Methoxybenzo D Isoxazole 3 Carboxylate

Modification at the Carboxylate Position

The methyl ester at the 3-position of the isoxazole (B147169) ring is a versatile functional group that serves as a primary handle for derivatization. Standard transformations of this carboxylate group, such as hydrolysis, amidation, and reduction, are readily achievable, providing access to a wide array of derivatives.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically accomplished under acidic or basic conditions. For instance, analogous isoxazole esters have been effectively hydrolyzed using aqueous mineral acids like sulfuric acid, yielding the free carboxylic acid. google.com This resulting 5-methoxybenzo[d]isoxazole-3-carboxylic acid is a crucial intermediate, often used directly in subsequent coupling reactions without extensive purification.

Amidation: The synthesis of amides from the parent ester is one of the most widely used strategies to expand the molecular diversity of the scaffold. The common method involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by a coupling reaction with a desired amine. The carboxylic acid is activated in situ using coupling agents. This approach has been successfully applied to various isoxazole carboxylic acids to produce a broad spectrum of carboxamides. nih.govresearchgate.netnih.gov The reaction is typically mediated by reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with amines to form the amide bond. researchgate.net

Table 1: Representative Conditions for Amide Synthesis from Isoxazole Carboxylic Acids
Amine SubstrateCoupling ReagentsSolventConditionsReference
Aniline DerivativesEDC, DMAPDichloromethane (DCM)Room Temperature, 24-48 h nih.gov
Aromatic AminesSOCl₂, Pyridine (to form acid chloride)-Room Temperature, 12 h researchgate.net
Various AminesEDC, DMAPDichloromethane (DCM)Room Temperature, 30 min activation nih.gov

Reduction: Although less documented for this specific scaffold, the reduction of the ester group to a primary alcohol, (5-methoxybenzo[d]isoxazol-3-yl)methanol, represents another potential derivatization pathway. This transformation can typically be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol could then be used in further functionalization reactions, such as ether or ester formation.

Substitutions on the Benzo Ring System

The benzene (B151609) portion of the benzo[d]isoxazole scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is primarily governed by the directing effects of the existing substituents: the fused isoxazole ring and the methoxy (B1213986) group at position 5.

The methoxy group is a strongly activating, ortho, para-directing group. The isoxazole ring, being a heterocyclic system, generally acts as a deactivating group. Therefore, the methoxy group at C-5 will be the dominant director of electrophilic attack. The positions ortho to the methoxy group are C-4 and C-6, while the para position is C-7. Given these directing effects, electrophilic substitutions are predicted to occur preferentially at the C-4 and C-6 positions.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.

While there is limited specific literature on the electrophilic substitution of Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate, studies on related methoxy-substituted aromatic systems support the predicted regioselectivity at the positions activated by the methoxy group.

Derivatization at the Isoxazole Core

The isoxazole ring itself is relatively stable, but its N-O bond is susceptible to cleavage under reductive conditions. This reductive ring-opening is a powerful synthetic tool that transforms the heterocyclic core into a versatile open-chain intermediate, which can then be used in further cyclization reactions.

Reductive Ring Opening: Catalytic hydrogenation is a common method for cleaving the N-O bond in isoxazoles. mdpi.comresearchgate.net This reaction typically yields a β-enaminone, a vinylogous amide. Various catalyst systems can be employed to achieve this transformation, each offering different levels of reactivity and selectivity. For isoxazole-3-carboxylates, the product of this reaction is a highly functionalized enamino-ketoester. mdpi.com Other reducing systems, such as molybdenum hexacarbonyl [Mo(CO)₆], have also been shown to effectively promote the reductive ring opening of isoxazoles to enamines. nih.govbeilstein-journals.org This transformation is significant as it completely alters the core scaffold, providing a synthetic entry into different classes of compounds. mdpi.com

Table 2: Reagents for Reductive Ring Opening of Isoxazoles
Reagent/Catalyst SystemTypical ProductReference
H₂ / Palladium on Carbon (Pd/C)β-Enaminone mdpi.comresearchgate.net
H₂ / Raney Nickel (Ra-Ni)β-Enaminone beilstein-journals.orgmdpi.com
Molybdenum Hexacarbonyl [Mo(CO)₆]Enamine/Enaminone nih.govbeilstein-journals.org
Sodium Borohydride / NiSO₄·7H₂Oβ-Enaminone beilstein-journals.org

Construction of Hybrid Molecular Architectures Incorporating the Benzo[d]isoxazole Scaffold

This compound is an excellent building block for the synthesis of more complex, hybrid molecules. These hybrids combine the benzo[d]isoxazole moiety with other pharmacophores or molecular scaffolds to create compounds with potentially novel or synergistic properties.

The primary strategy for building such architectures involves leveraging the reactivity of the carboxylate group. As detailed in section 6.1, conversion of the ester to an amide is a robust method for linking the benzo[d]isoxazole core to a wide variety of other chemical entities, including other aromatic rings, heterocyclic systems, and aliphatic chains. nih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, the products of the isoxazole ring-opening reaction serve as versatile platforms for constructing new heterocyclic systems. The resulting β-enaminone intermediate contains multiple reactive sites that can participate in intramolecular or intermolecular cyclization reactions. For example, these intermediates have been used to synthesize highly substituted pyridone and pyrazole (B372694) derivatives, effectively transforming the initial benzo[d]isoxazole into a completely different fused or bi-heterocyclic system. nih.govmdpi.com This strategy highlights the utility of the isoxazole ring as a "masked" synthon for more complex structures.

Advanced Applications in Chemical Synthesis

Utilization as a Building Block for Complex Organic Scaffolds

The primary utility of Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate as a building block stems from the isoxazole (B147169) ring's ability to function as a "masked" 1,3-difunctional synthon. The N-O bond within the isoxazole is susceptible to reductive cleavage, unmasking a more reactive intermediate that can be manipulated to build intricate molecular frameworks.

Upon reductive ring opening, the benzo[d]isoxazole core is transformed into a substituted 2-aminophenol (B121084) derivative, revealing both a ketone (or a related functional group derived from the carboxylate) and a hydroxylamine (B1172632) or amine functionality. This transformation converts a stable heterocyclic compound into a highly versatile intermediate poised for subsequent cyclization or functionalization reactions. This strategy is instrumental in the synthesis of various complex scaffolds, including alkaloids, polycyclic aromatic systems, and other pharmacologically relevant heterocyles. The methoxy (B1213986) and methyl ester groups provide additional handles for modification, allowing for the fine-tuning of the final product's steric and electronic properties.

Table 1: Products of Reductive Cleavage of the Isoxazole Ring

Cleavage Method Reagent Example Key Intermediate Formed Potential Subsequent Scaffolds
Catalytic Hydrogenation H₂, Raney Nickel β-Amino alcohol / β-Hydroxy ketone Quinolines, Benzodiazepines, Phenoxazines
Dissolving Metal Reduction SmI₂ β-Hydroxy imine / β-Hydroxy ketone Polyhydroxylated Amines, Diketones

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of the isoxazole ring in this compound has been central to the development of new synthetic methods, particularly those involving controlled bond cleavage and rearrangement reactions. The reductive cleavage of the N-O bond is a key transformation that has been extensively studied and optimized. nih.gov

Different reagents can achieve this transformation with varying degrees of selectivity, providing access to a range of products from a single starting material. researchgate.net For instance, catalytic hydrogenation using reagents like Raney Nickel is a common and effective method for cleaving the N-O bond to yield γ-amino alcohols or related structures. acs.orgorganic-chemistry.org Other methods, such as using molybdenum hexacarbonyl [Mo(CO)₆], can lead to the formation of β-amino enones through a reductive cleavage mechanism. rsc.org The choice of reagent and reaction conditions allows chemists to selectively access different intermediates, thereby expanding the synthetic utility of the isoxazole core.

These methodologies are highly valued for their ability to introduce nitrogen and oxygen functionalities in a stereocontrolled manner, which is often a challenge in organic synthesis. The development of these isoxazole-opening strategies provides a reliable and predictable route to valuable synthetic intermediates that would be difficult to access through other means.

Integration into Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an ideal starting scaffold for DOS campaigns due to its capacity to yield a common intermediate that can be funneled into multiple, distinct reaction pathways.

The synthetic journey in a DOS approach using this compound would begin with the reductive opening of the isoxazole ring. The resulting 2-amino-3-hydroxy-5-methoxybenzoyl derivative serves as a branching point. From this single intermediate, a variety of reaction cascades can be initiated:

Intramolecular Cyclization: Treatment with different reagents could induce cyclization to form a range of new heterocyclic cores, such as benzoxazines or quinolones.

Multi-component Reactions: The revealed amine and hydroxyl groups can participate in multi-component reactions, rapidly increasing molecular complexity and introducing diverse appendages.

Functional Group Interconversion: The ester and methoxy groups can be modified before or after the ring opening, adding another layer of diversity to the resulting library of compounds.

This strategy allows for the efficient production of a wide array of complex and diverse molecules from a single, readily accessible starting material, which is the hallmark of an effective DOS program.

Exploration in the Synthesis of Non-Proteinogenic Amino Acid Analogues for Peptide Chemistry

Non-proteinogenic, or "unnatural," amino acids are critical components in modern peptide chemistry and drug design. nih.gov Incorporating these analogues into peptides can enhance their stability against proteolytic degradation, enforce specific secondary structures (e.g., β-turns), and improve their pharmacological properties. The isoxazole scaffold has been recognized as a valuable precursor for synthesizing β-amino acids and other unnatural amino acid derivatives. nih.govmdpi.com

Specifically, the reductive cleavage of the isoxazole ring in this compound provides a direct route to a novel, substituted β-amino acid analogue. Catalytic hydrogenation of the isoxazole ring cleaves the N-O bond and reduces the carbonyl group, ultimately yielding a derivative of 2-amino-3-hydroxybenzoic acid. This class of conformationally constrained amino acids is of significant interest for creating peptidomimetics with unique structural and biological properties. researchgate.net The presence of the methoxy group on the aromatic ring further functionalizes the amino acid, offering a point for additional chemical modification or interaction with biological targets.

Table 2: Synthesis of a Non-Proteinogenic Amino Acid Analogue

Starting Material Key Transformation Reagents Product (Amino Acid Analogue)

This synthetic application underscores the importance of isoxazole derivatives in expanding the chemical toolbox available for peptide science and the development of next-generation peptide-based therapeutics.

Future Research Directions and Outlook for Methyl 5 Methoxybenzo D Isoxazole 3 Carboxylate Research

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research will be the development of more efficient, economical, and environmentally benign methods for synthesizing the Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate scaffold. While traditional methods exist, the principles of green chemistry are driving a shift towards more sustainable practices.

Key areas of investigation will likely include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted into the final product in a single reaction vessel can significantly improve efficiency by reducing the number of steps, minimizing solvent waste, and avoiding the isolation of intermediates. researchgate.netmdpi.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often allow for the use of greener solvents, such as water or ethanol. mdpi.comnih.gov The application of microwave irradiation has been shown to be effective for the rapid synthesis of related heterocyclic systems. nih.gov

Novel Catalytic Systems: Exploring new catalysts, including transition metals like palladium for C-H activation/[4+1] annulation reactions, can provide direct and atom-economical pathways to the benzo[d]isoxazole core. researchgate.net Future work could focus on developing recyclable catalysts or metal-free catalytic systems to further enhance sustainability.

Use of Greener Solvents: Shifting from traditional volatile organic compounds to aqueous media or deep eutectic solvents aligns with the goals of sustainable chemistry and can simplify product purification. mdpi.commdpi.comdntb.gov.ua

Unexplored Reactivity Patterns and Chemical Transformations

The benzo[d]isoxazole ring is a versatile synthon, and future research will undoubtedly uncover new reactivity patterns and chemical transformations. A particularly promising area is the application of skeletal editing, a modern synthetic strategy that allows for the precise modification of a molecule's core structure. nih.gov

Future explorations in reactivity could include:

Skeletal Editing and Rearrangement: Techniques such as C-to-N atom swapping could be used to transform the benzo[d]isoxazole core into other valuable heterocyclic systems like benzimidazoles or benzoxazoles. chemrxiv.orgchemrxiv.orgresearchgate.net This approach enables the diversification of complex pharmacophores from a common intermediate. chemrxiv.orgchemrxiv.org Ring expansion methodologies could also be explored to convert the five-membered isoxazole (B147169) ring into larger heterocyclic structures, such as quinolines. researchgate.net

Reductive Ring Opening: The isoxazole ring can undergo reductive cleavage of the N-O bond to form reactive intermediates like enaminones. nih.gov Investigating this reactivity for this compound could provide access to a new range of functionalized aromatic compounds that are otherwise difficult to synthesize.

Functional Group Interconversion: The ester and methoxy (B1213986) groups on the molecule are prime targets for modification. Hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for amide coupling, opening pathways to a vast library of derivatives. nih.gov Similarly, the methoxy group could be demethylated to a phenol, allowing for the introduction of different functionalities through etherification or other reactions.

Advanced Analytical Techniques for Deeper Structural and Mechanistic Insights

While standard analytical techniques like NMR, IR, and mass spectrometry are routine, a deeper understanding of the structure, conformation, and reaction mechanisms of this compound and its derivatives will require more advanced analytical methods.

Future research should leverage:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure in the solid state. researchgate.net For new derivatives, it can confirm stereochemistry and reveal details about intermolecular interactions, such as hydrogen bonding, which dictates crystal packing. researchgate.netnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of proton and carbon signals in complex derivatives. semanticscholar.orgresearchgate.net Furthermore, advanced methods like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the solution-state conformation of flexible molecules, which is crucial for understanding biological activity or material properties. diva-portal.org

In-Situ Reaction Monitoring: Utilizing techniques such as in-situ IR or NMR spectroscopy can provide real-time data on reaction kinetics and the formation of transient intermediates. This information is invaluable for elucidating complex reaction mechanisms, such as those involved in skeletal rearrangements or catalytic cycles.

Computational Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. Applying these methods to this compound can accelerate discovery by providing predictive insights that guide experimental work. researchgate.netnih.gov

Future computational studies are expected to:

Predict Reactivity and Regioselectivity: DFT calculations can determine molecular properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various reactivity descriptors. researchgate.nettandfonline.com This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective chemical transformations.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways. This allows researchers to assess the feasibility of a proposed reaction, identify the rate-determining step, and understand the structure of transition states before committing resources to challenging laboratory experiments. researchgate.net

Simulate Spectroscopic and Electronic Properties: DFT methods can accurately predict spectroscopic data (e.g., NMR, IR) which aids in the structural confirmation of newly synthesized compounds. researchgate.net Furthermore, calculations can predict electronic properties, such as band gaps, which are crucial for designing molecules with specific optical or electronic applications. nih.gov

Potential in Emerging Fields of Chemical Science

The unique structure of this compound makes it an attractive candidate for exploration in emerging areas of chemical science beyond its traditional applications.

Promising future directions include:

Supramolecular Chemistry: The planar, aromatic nature of the benzo[d]isoxazole core, combined with the hydrogen bond accepting capabilities of its oxygen and nitrogen atoms and the ester group, suggests potential for its use as a building block (tecton) in supramolecular chemistry. Research could focus on designing derivatives that self-assemble into well-defined architectures, such as chains or networks, through hydrogen bonding or π-π stacking. researchgate.net

Analytical Probes and Sensors: Many fused heterocyclic systems exhibit interesting photophysical properties. periodikos.com.br Future work could involve modifying the this compound structure to develop fluorescent probes. By introducing specific functional groups, it may be possible to create sensors that exhibit a change in fluorescence upon binding to specific ions, molecules, or biomolecules like DNA. periodikos.com.brresearchgate.netrsc.org The inherent fluorescence of related benzothiazole (B30560) and benzothiadiazole systems suggests this is a viable avenue for investigation. researchgate.netnih.gov

Q & A

Q. What experimental controls are critical in stability studies under varying pH?

  • Answer:
  • Buffer Systems: Test stability in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C.
  • HPLC Monitoring: Track degradation products (e.g., hydrolysis of the ester group) over 72 hours.
  • Mass Balance Analysis: Ensure total peak area (parent + degradants) remains ≥95% to confirm assay validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.